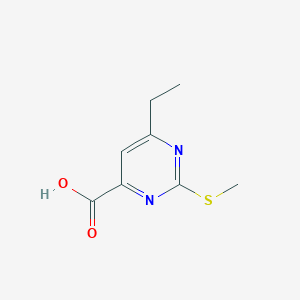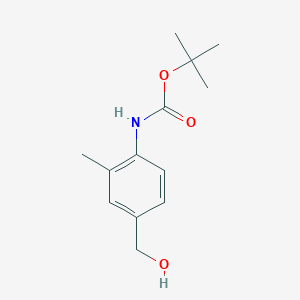
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the tert-butyl and methoxycarbonyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate and methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for the treatment of neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials, including polymers and coatings with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(methoxycarbonyl)amino]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where it undergoes metabolic conversion to release the active drug. The molecular targets and pathways involved can vary depending on the specific drug being developed. For example, it may target specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used in the synthesis of various pharmaceutical compounds.
Uniqueness: Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 4-(methoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-9(6-8-14)13-10(15)17-4/h9H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
JOARGDNOHLNTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1-[4-(6-nitro-pyridin-3-yl)-piperazin-1-yl]-propan-1-one](/img/structure/B8587805.png)
![4-{[(2-Chloroethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B8587818.png)
![1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine](/img/structure/B8587821.png)







![Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
![1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B8587904.png)

